BenchChemオンラインストアへようこそ!

Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate

Medicinal Chemistry Late-Stage Functionalization C–C Bond Formation

Tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate (C₁₅H₁₆BrNO₃, MW 338.20 g/mol) is a synthetic small molecule belonging to the 1-oxo-1,2-dihydroisoquinoline (isocarbostyril) class. It features a 6-bromo substituent on the isoquinolinone core, an N-2 acetic acid tert-butyl ester side chain, and is primarily utilized as a protected building block or late-stage intermediate in medicinal chemistry campaigns targeting kinases, bromodomains, and PARP enzymes.

Molecular Formula C15H16BrNO3
Molecular Weight 338.20 g/mol
Cat. No. B13590446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate
Molecular FormulaC15H16BrNO3
Molecular Weight338.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1C=CC2=C(C1=O)C=CC(=C2)Br
InChIInChI=1S/C15H16BrNO3/c1-15(2,3)20-13(18)9-17-7-6-10-8-11(16)4-5-12(10)14(17)19/h4-8H,9H2,1-3H3
InChIKeyXHHAIXSFZXRBRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate – Structural Profile and Procurement Context


Tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate (C₁₅H₁₆BrNO₃, MW 338.20 g/mol) is a synthetic small molecule belonging to the 1-oxo-1,2-dihydroisoquinoline (isocarbostyril) class [1]. It features a 6-bromo substituent on the isoquinolinone core, an N-2 acetic acid tert-butyl ester side chain, and is primarily utilized as a protected building block or late-stage intermediate in medicinal chemistry campaigns targeting kinases, bromodomains, and PARP enzymes [2]. The compound is typically supplied at ≥95% purity by specialty chemical vendors and is not itself a marketed drug or clinical candidate .

Why Interchanging Tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate with In-Class Analogs Compromises Synthetic Utility and Target Engagement


Substituting this compound with its closest structural analogs—the non-brominated isoquinolinone, the quinolinone core isomer, the free carboxylic acid, or the 8-bromo regioisomer—introduces functional deficiencies that propagate through multi-step synthetic routes and alter biological recognition. The 6-bromo substituent is the sole aryl halide handle enabling Pd-catalyzed cross-coupling for late-stage diversification; its absence eliminates this critical functionalization vector. The tert-butyl ester serves as an orthogonal protecting group that withstands basic and nucleophilic conditions but is cleavable under mild acidolysis, whereas the free acid requires re-protection before further elaboration. The 1-oxo-1,2-dihydroisoquinoline core presents a distinct hydrogen-bond donor/acceptor pharmacophore compared to the 2-oxo-1,2-dihydroquinoline isomer, and regioisomeric bromo placement (6- vs. 8-position) can alter both coupling reactivity and biological target selectivity [1][2].

Quantitative Differentiation Evidence for Tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate vs. Closest Analogs


Aryl Bromide Synthetic Handle: Enables Pd-Catalyzed Cross-Coupling vs. Inert Non-Brominated Analog

The 6-bromo substituent provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling modular diversification at the 6-position of the isoquinolinone core. The non-brominated analog, tert-butyl (1-oxoisoquinolin-2(1H)-yl)acetate (CAS 1444010-78-9), lacks this aryl halide and cannot participate in Pd-catalyzed cross-coupling without prior C–H activation or directed metalation [1]. This is a class-level inference grounded in well-established organometallic chemistry of aryl bromides.

Medicinal Chemistry Late-Stage Functionalization C–C Bond Formation

tert-Butyl Ester Orthogonal Protection: Acid-Labile Masking vs. Prematurely Exposed Free Carboxylic Acid

The tert-butyl ester protects the acetic acid moiety during synthetic sequences involving basic, nucleophilic, or reductive conditions, and is selectively cleaved under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane). The free acid analog, 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid (CAS 1215932-54-9, MW 286.12), would require re-protection prior to amide coupling, esterification, or homologation steps, adding 1–2 synthetic operations and reducing overall yield . This is class-level inference based on standard tert-butyl ester protecting group chemistry [1].

Synthetic Methodology Protecting Group Strategy Multi-Step Synthesis

Isoquinolinone vs. Quinolinone Core: H-Bond Donor Pharmacophore Differentiation

The 1-oxo-1,2-dihydroisoquinoline scaffold positions the lactam NH at position 2, creating a hydrogen-bond donor that is absent in the isomeric 2-oxo-1,2-dihydroquinoline core (CAS 2920147-67-5), which positions the carbonyl at C-2 and nitrogen at N-1, yielding zero H-bond donors [1][2]. The target compound (EOS91093) has a computed topological polar surface area (tPSA) of 69.56 Ų versus 47 Ų for the quinolinone analog [1], predicting differential membrane permeability and oral bioavailability according to Veber's rules.

Medicinal Chemistry Scaffold Hopping Pharmacophore Modeling

GPR35 Antagonism Counter-Screening: Negative Result Informs Target Selectivity Profiling

In a primary screening assay from the ECBD database, the target compound was evaluated for GPR35 (G-protein coupled receptor 35) antagonism and found inactive at the tested concentration [1]. While this is a single negative data point and does not establish broad selectivity, it provides a verified exclusion that can be referenced when selecting compounds for GPCR-related target panels. No comparable GPR35 profiling data was located for the quinolinone or non-brominated analogs in public databases; this absence of data for comparators limits head-to-head interpretation.

GPCR Pharmacology Off-Target Screening Selectivity Profiling

Regioisomeric Bromo Differentiation: 6-Br vs. 8-Br Positioning Alters Coupling Reactivity and Biological Recognition

The 6-position of the isoquinolinone core is electronically distinct from the 8-position due to the proximity of the C-1 carbonyl (electron-withdrawing) and the N-2 substituent. Literature precedent from dihydroisoquinoline antiviral programs demonstrates that 6-bromo and 8-bromo analogs can exhibit divergent biological potency: in ALLINI (allosteric integrase inhibitor) studies, the 6-bromo analog showed significant loss of potency against the A128T mutant virus, while the 8-bromo analog retained full effectiveness [1]. This regioisomeric sensitivity underscores that 6-bromo and 8-bromo substituted isoquinolinones are not interchangeable and must be independently sourced and evaluated.

Structure-Activity Relationship Regiochemistry Cross-Coupling Reactivity

Recommended Application Scenarios for Tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate Based on Differentiated Evidence


Late-Stage Diversification in Kinase Inhibitor SAR Campaigns (BTK, JNK, PKCζ)

Medicinal chemistry teams synthesizing isoquinolinone-based kinase inhibitors can deploy the 6-bromo handle for Suzuki or Buchwald coupling to introduce aryl, heteroaryl, or amine diversity at the 6-position in the penultimate or final synthetic step. This is directly supported by patent literature describing 6-substituted oxoisoquinoline BTK inhibitors [1]. The tert-butyl ester remains intact during cross-coupling and is cleaved in the final step to reveal the carboxylic acid for salt formation or prodrug elaboration.

PARP-1/PARP-2 Inhibitor Intermediate with Built-in Protection

Isoquinolinone derivatives are a privileged scaffold for PARP inhibition, as documented in US6664269 [2]. The target compound provides the 6-bromo-1-oxo-1,2-dihydroisoquinoline core with the N-2 acetic acid moiety already installed as a protected tert-butyl ester, enabling direct elaboration to PARP inhibitor candidates without additional protection/deprotection sequences.

Bromodomain (BET/BRD4) Probe Synthesis via Fragment Elaboration

1-Oxo-1,2-dihydroisoquinoline fragments have been co-crystallized with BRD4 bromodomains (PDB 6CKR) [3]. The target compound's isoquinolinone NH serves as a key H-bond donor for the conserved asparagine residue in the acetyl-lysine binding pocket, while the 6-bromo position allows structure-guided vectoring toward the ZA channel or WPF shelf via cross-coupling, differentiating it from quinolinone-based fragments that lack this H-bond donor capacity.

Selectivity Profiling Against GPCR Panels – GPR35 Pre-Cleared Starting Point

For laboratories conducting phenotypic screening or target deconvolution where GPCR off-target activity is a confounding factor, the ECBD-confirmed GPR35 inactivity [4] pre-qualifies this compound as a suitable scaffold starting point, reducing the likelihood of GPR35-mediated false positives in cell-based assays.

Quote Request

Request a Quote for Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.